1H-imidazo[1,2-a]imidazole hydrochloride
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Overview
Description
1H-imidazo[1,2-a]imidazole hydrochloride: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Mechanism of Action
Target of Action
1H-imidazo[1,2-a]imidazole hydrochloride, also known as 1H-imidazo[1,2-a]imidazole;hydrochloride, is a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to target the kras g12c protein, which plays a crucial role in cell signaling pathways .
Mode of Action
Imidazole derivatives have been reported to act as covalent inhibitors, binding to their targets and causing changes in their function . This interaction can lead to alterations in cellular processes, potentially contributing to the compound’s observed biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit the kras g12c protein, which is involved in cell signaling pathways . This inhibition can disrupt normal cellular processes, potentially leading to the observed biological activities of the compound .
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
1H-imidazo[1,2-a]imidazole hydrochloride is known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by weak forces such as hydrogen bonds, ion dipoles, cation-π interactions, π-π stacking, coordination, Van der Waals forces, and hydrophobic effects . The nature of these interactions contributes to the compound’s broad range of bioactivities .
Cellular Effects
The cellular effects of this compound are diverse, reflecting its broad range of biological activities . It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[1,2-a]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
1H-imidazo[1,2-a]imidazole hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with similar chemical properties.
Triazole: Another group of azoles with similar biological activities.
Imidazo[1,2-a]pyridine: A related compound with applications in medicinal chemistry.
Uniqueness: 1H-imidazo[1,2-a]imidazole hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1H-imidazo[1,2-a]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVBJNPERZCNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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